molecular formula C6H8BrN3O B13917940 N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide

N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B13917940
M. Wt: 218.05 g/mol
InChI Key: NAIWBJYBTSIZMY-UHFFFAOYSA-N
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Description

N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with an acetamide group attached to the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide typically involves the bromination of 1-methylpyrazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(4-azido-1-methyl-1H-pyrazol-3-yl)acetamide or N-(4-thio-1-methyl-1H-pyrazol-3-yl)acetamide can be formed.

    Oxidation Products: N-oxides of the pyrazole ring.

    Reduction Products: Dehalogenated pyrazole derivatives.

Scientific Research Applications

N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the acetamide group, making it less versatile in certain reactions.

    1-Methyl-3-acetyl-4-bromo-1H-pyrazole: Similar structure but with an acetyl group instead of an acetamide group.

    4-Bromo-1H-pyrazole: Lacks the methyl and acetamide groups, resulting in different reactivity and applications.

Uniqueness

N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

N-(4-bromo-1-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C6H8BrN3O/c1-4(11)8-6-5(7)3-10(2)9-6/h3H,1-2H3,(H,8,9,11)

InChI Key

NAIWBJYBTSIZMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C=C1Br)C

Origin of Product

United States

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